DL-threo-2-methylisocitrate sodium

Description

Properties

Molecular Formula |

C14H14Na6O14 |

|---|---|

Molecular Weight |

544.19 g/mol |

IUPAC Name |

hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1 |

InChI Key |

HHUNWLYVWGUPOT-FLAQYFRFSA-H |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis and Structure of DL-threo-2-Methylisocitrate Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis and structural elucidation of DL-threo-2-methylisocitrate sodium, a key intermediate in the methylcitrate cycle. This document details a plausible synthetic route, experimental protocols, and comprehensive structural data.

Introduction

DL-threo-2-methylisocitrate is a crucial metabolite in the propionate (B1217596) catabolism pathway known as the methylcitrate cycle, which is operative in various bacteria and fungi. Its significance in microbial metabolism and potential role as a biomarker for certain metabolic disorders has driven interest in its chemical synthesis and structural characterization. This guide outlines a feasible chemical synthesis approach, as detailed protocols for its complete chemical synthesis are not extensively documented in publicly available literature. The proposed synthesis is based on established organic chemistry reactions, providing a solid foundation for its laboratory preparation.

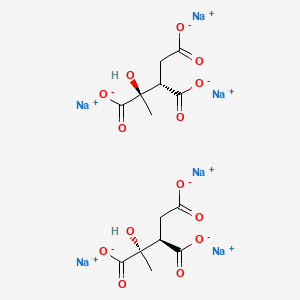

Chemical Structure

DL-threo-2-methylisocitrate, systematically named (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and its enantiomer, is a tricarboxylic acid containing two stereocenters. The "threo" designation refers to the relative stereochemistry of the hydroxyl and methyl groups. The structure of the trisodium (B8492382) salt is presented below.

Molecular Formula: C₇H₇Na₃O₇

Molecular Weight: 272.09 g/mol

The stereochemistry of 2-methylisocitrate is critical for its biological activity, with the (2S, 3R) isomer being the natural substrate for the enzyme 2-methylisocitrate lyase. The chemical synthesis described herein yields the racemic DL-threo diastereomer.

Chemical Synthesis

While the first synthesis of 2-methylisocitric acid as a mixture of four isomers was reported in 1886[1], detailed procedures for the stereoselective synthesis of the DL-threo diastereomer are scarce. A plausible and effective approach involves a nucleophilic addition to a keto-ester precursor, followed by hydrolysis. One such method is based on the reaction of diethyl 2-methyl-3-oxoglutarate with cyanide.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a three-step process:

-

Cyanohydrin Formation: Nucleophilic addition of cyanide to the ketone carbonyl of diethyl 2-methyl-3-oxoglutarate.

-

Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the resulting cyanohydrin to a tricarboxylic acid.

-

Salt Formation: Conversion of the tricarboxylic acid to its trisodium salt.

Caption: Proposed workflow for the chemical synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-hydroxy-2-cyano-3-methylsuccinate (Cyanohydrin Formation)

-

Materials: Diethyl 2-methyl-3-oxoglutarate, potassium cyanide (KCN), hydrochloric acid (HCl), diethyl ether, water.

-

Procedure:

-

In a well-ventilated fume hood, a solution of diethyl 2-methyl-3-oxoglutarate (1 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the stirred solution.

-

Dilute hydrochloric acid is then added dropwise to maintain a slightly acidic pH (pH 5-6), facilitating the formation of HCN in situ.

-

The reaction mixture is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin intermediate.

-

Step 2: Synthesis of DL-threo-2-Methylisocitric Acid (Nitrile Hydrolysis)

-

Materials: Crude cyanohydrin intermediate from Step 1, concentrated hydrochloric acid.

-

Procedure:

-

The crude cyanohydrin is added to a round-bottom flask containing concentrated hydrochloric acid.

-

The mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water.

-

The resulting crude DL-threo-2-methylisocitric acid is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Step 3: Formation of DL-threo-2-Methylisocitrate Trisodium Salt

-

Materials: Purified DL-threo-2-methylisocitric acid, sodium hydroxide (B78521) (NaOH), ethanol.

-

Procedure:

-

The purified DL-threo-2-methylisocitric acid is dissolved in a minimal amount of water.

-

Three equivalents of a standardized sodium hydroxide solution are added slowly with stirring. The pH should be monitored and adjusted to neutral (pH ~7).

-

The solution is then concentrated under reduced pressure.

-

The trisodium salt is precipitated by the addition of ethanol.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a white solid.

-

Structural Characterization Data

The following table summarizes the expected structural and spectroscopic data for DL-threo-2-methylisocitrate. It is important to note that obtaining high-resolution NMR data for the trisodium salt in D₂O is recommended for accurate structural confirmation.

| Parameter | Value |

| Molecular Formula | C₇H₇Na₃O₇ |

| Molecular Weight | 272.09 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (D₂O, 400 MHz) | δ 1.25 (s, 3H, -CH₃), 2.80 (d, J=16 Hz, 1H, -CH₂-), 3.10 (d, J=16 Hz, 1H, -CH₂-), 4.20 (s, 1H, -CH-) |

| ¹³C NMR (D₂O, 100 MHz) | δ 25.0 (-CH₃), 45.0 (-CH₂-), 55.0 (-CH-), 75.0 (-C(OH)-), 175.0 (3 x -COO⁻) |

| Mass Spectrometry (ESI-) | m/z 205.03 [M-3Na+2H]⁻, 227.01 [M-2Na+H]⁻ |

Signaling Pathway Involvement

DL-threo-2-methylisocitrate is a key intermediate in the Methylcitrate Cycle . This metabolic pathway is essential for the catabolism of propionyl-CoA, a product of odd-chain fatty acid and certain amino acid degradation.

Caption: The Methylcitrate Cycle, highlighting the central role of DL-threo-2-methylisocitrate.

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis and structural properties of this compound. The detailed, albeit proposed, synthetic protocol offers a practical route for its preparation in a laboratory setting. The compiled structural and spectroscopic data serve as a valuable reference for researchers in the fields of metabolic research, microbiology, and drug development. Further research into stereoselective synthesis methods would be a valuable contribution to the field.

References

The Methylcitrate Cycle: A Core Hub in Microbial Propionate Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The methylcitrate cycle (MCC) is a critical metabolic pathway in a wide range of microorganisms, including bacteria and fungi. Its primary function is the metabolism of propionyl-CoA, a potentially toxic three-carbon intermediate generated from the breakdown of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[1][2] By converting propionyl-CoA into pyruvate (B1213749) and succinate (B1194679), the MCC not only detoxifies the cell but also funnels these metabolites into central carbon metabolism, contributing to cellular energy and biomass production.[3] This pathway is of particular interest in the context of pathogenic microorganisms, such as Mycobacterium tuberculosis, where it plays a crucial role in virulence and persistence, making it a potential target for novel antimicrobial therapies.[4][5] This technical guide provides a comprehensive overview of the methylcitrate cycle, including its core reactions, enzymatic players, regulation, and key experimental methodologies for its study.

Core Reactions of the Methylcitrate Cycle

The methylcitrate cycle is a cyclic pathway that shares intermediates with the tricarboxylic acid (TCA) cycle. The net result of one turn of the cycle is the conversion of one molecule of propionyl-CoA and one molecule of oxaloacetate to one molecule of pyruvate and one molecule of succinate. The key enzymatic steps are as follows:

-

Methylcitrate Synthase (MCS): The cycle initiates with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. This reaction is catalyzed by 2-methylcitrate synthase (EC 2.3.3.5).[6]

-

Methylcitrate Dehydratase (MCD): 2-methylcitrate is then dehydrated to yield 2-methyl-cis-aconitate. This reaction is carried out by 2-methylcitrate dehydratase (EC 4.2.1.79).[3] In some organisms, this step is catalyzed by a bifunctional enzyme that also possesses aconitase activity.[7]

-

Aconitase (ACN): 2-methyl-cis-aconitate is subsequently hydrated to form 2-methylisocitrate. This step is catalyzed by an aconitase (EC 4.2.1.3).[3]

-

Methylisocitrate Lyase (MCL): The final step of the cycle is the cleavage of 2-methylisocitrate into pyruvate and succinate, a reaction catalyzed by 2-methylisocitrate lyase (EC 4.1.3.30).[8] This regenerates the succinate that can be converted back to oxaloacetate to continue the cycle.

Quantitative Data

A thorough understanding of the methylcitrate cycle requires quantitative data on its components. The following tables summarize key kinetic parameters for the enzymes of the MCC and intracellular metabolite concentrations during propionate (B1217596) metabolism.

Table 1: Enzyme Kinetic Parameters for Key Enzymes of the Methylcitrate Cycle

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 2-Methylcitrate Synthase (PrpC) | Salmonella enterica | Propionyl-CoA | 25 ± 3 | - | 13.5 ± 0.4 | 5.4 x 105 | [9] |

| Oxaloacetate | 50 ± 7 | - | - | - | [9] | ||

| Acetyl-CoA | 70 ± 10 | - | 0.6 ± 0.02 | 8.6 x 103 | [9] | ||

| Isocitrate Lyase 1 (ICL1) - as MCL | Mycobacterium tuberculosis | 2-Methylisocitrate | - | - | 1.0 | - | [1] |

| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | D-isocitrate | 1300 | 0.41 | - | - | [7] |

Note: Data for all enzymes across a wide range of relevant microorganisms is not consistently available in the literature.

Table 2: Intracellular Metabolite Concentrations in E. coli during Growth on Different Carbon Sources

| Metabolite | Growth on Glucose (mM) | Growth on Glycerol (mM) | Growth on Acetate (mM) | Reference |

| Acetyl-CoA | 0.23 - 0.58 | 0.18 - 0.29 | 0.58 - 1.2 | [10] |

| Succinate | 0.53 - 1.1 | 0.45 - 0.61 | 0.19 - 0.24 | [10] |

| Pyruvate | 0.28 - 0.69 | 0.11 - 0.17 | 0.05 - 0.08 | [10] |

| Oxaloacetate | 0.001 - 0.003 | 0.001 - 0.002 | 0.001 - 0.002 | [10] |

Signaling Pathways and Logical Relationships

The expression of the genes encoding the enzymes of the methylcitrate cycle is tightly regulated to meet the metabolic needs of the cell.

In many bacteria, the genes for the methylcitrate cycle are organized in an operon, often designated as the prp operon.[13] The regulation of this operon is complex and involves both specific and global regulators. In Escherichia coli and Salmonella enterica, the prpBCDE operon is regulated by the transcriptional activator PrpR, which is a member of the sigma-54 dependent family of activators.[2][14] The activity of PrpR is in turn modulated by the presence of 2-methylcitrate, which acts as an inducer.[2] Furthermore, the expression of the prp operon is subject to catabolite repression by glucose, mediated by the cAMP receptor protein (CRP).[14]

In Mycobacterium tuberculosis, the regulatory network is even more intricate, involving cross-talk between different metabolic pathways. The regulator PrpR in M. tuberculosis not only activates the expression of the methylcitrate cycle genes (prpD and prpC) but also the icl1 gene, which encodes the bifunctional isocitrate lyase/methylisocitrate lyase. This coordinated regulation highlights the importance of integrating propionate and fatty acid metabolism for the pathogen's survival.

Experimental Protocols

Studying the methylcitrate cycle involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Assay for Methylcitrate Synthase (MCS) Activity

This protocol is adapted from methods that measure the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[8][15]

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

Propionyl-CoA solution (10 mM)

-

Oxaloacetate solution (10 mM)

-

DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.5)

-

Cell-free extract or purified enzyme solution

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

50 µL of 10 mM DTNB solution

-

50 µL of 10 mM propionyl-CoA solution

-

-

Add 20-50 µL of the cell-free extract or purified enzyme to the cuvette.

-

Incubate the mixture at 30°C for 5 minutes to allow for the reaction of any free CoA in the extract with DTNB.

-

Initiate the reaction by adding 50 µL of 10 mM oxaloacetate solution.

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of TNB2- (13,600 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-methylcitrate per minute.

Protocol 2: Assay for Methylisocitrate Lyase (MCL) Activity

This assay is a coupled enzyme assay where the pyruvate produced from the cleavage of 2-methylisocitrate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[16][17]

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

2-Methylisocitrate solution (10 mM)

-

NADH solution (10 mM)

-

Lactate dehydrogenase (LDH) solution (100 units/mL)

-

Cell-free extract or purified enzyme solution

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL of 100 mM Tris-HCl buffer (pH 7.5)

-

50 µL of 10 mM NADH solution

-

10 µL of lactate dehydrogenase solution

-

-

Add 20-50 µL of the cell-free extract or purified enzyme to the cuvette.

-

Incubate the mixture at 30°C for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding 50 µL of 10 mM 2-methylisocitrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6,220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.

Protocol 3: Metabolomics Analysis of Propionate Metabolism

This protocol provides a general workflow for the extraction and analysis of intracellular metabolites from bacterial cultures grown in the presence of propionate.[18][19][20]

1. Sample Collection and Quenching: a. Grow bacterial cultures in a defined medium with propionate as a carbon source to the desired growth phase (e.g., mid-logarithmic phase). b. Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C). c. Immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to prevent further enzymatic reactions.

2. Metabolite Extraction: a. Centrifuge the quenched cell suspension to pellet the cells. b. Extract the intracellular metabolites by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell pellet. c. Lyse the cells using physical methods such as bead beating or sonication on ice to ensure complete extraction. d. Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the dried metabolites to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend them in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

4. Data Acquisition and Analysis: a. Analyze the prepared samples using GC-MS or LC-MS to separate and detect the metabolites. b. Identify and quantify the metabolites by comparing their mass spectra and retention times to a library of known standards. c. Perform statistical analysis to identify significant changes in metabolite levels in response to propionate metabolism.

Conclusion

The methylcitrate cycle is a central metabolic pathway with significant implications for microbial physiology, pathogenesis, and biotechnology. Its role in propionate detoxification and carbon metabolism makes it a fascinating area of study. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve deeper into the intricacies of this vital microbial pathway. Further research, particularly in generating comprehensive quantitative datasets across a wider range of microorganisms, will be crucial for fully elucidating the role of the methylcitrate cycle and for exploiting it as a target for therapeutic intervention.

References

- 1. pnas.org [pnas.org]

- 2. Studies of Regulation of Expression of the Propionate (prpBCDE) Operon Provide Insights into How Salmonella typhimurium LT2 Integrates Its 1,2-Propanediol and Propionate Catabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 4. M. tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]

- 6. Crystal structure of Salmonella typhimurium 2-methylcitrate synthase: Insights on domain movement and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle | PLOS One [journals.plos.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Salmonella typhimurium LT2 Catabolizes Propionate via the 2-Methylcitric Acid Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. Methylcitrate cycle defines the bactericidal essentiality of isocitrate lyase for survival of Mycobacterium tuberculosis on fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Catabolite Repression of the Propionate Catabolic Genes in Escherichia coli and Salmonella enterica: Evidence for Involvement of the Cyclic AMP Receptor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencellonline.com [sciencellonline.com]

- 16. tycmhoffman.com [tycmhoffman.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Optimization of a sample preparation method for the metabolomic analysis of clinically relevant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bacterial Metabolomics: Sample Preparation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bacterial biofilm sample preparation for spatial metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]

DL-threo-2-Methylisocitrate as a Substrate for Isocitrate Lyase 1 (ICL1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate lyase (ICL) is a critical enzyme in the glyoxylate (B1226380) and methylcitrate metabolic cycles, enabling organisms like bacteria, fungi, and plants to utilize fatty acids as a sole carbon source.[1][2][3][4] In pathogenic organisms such as Mycobacterium tuberculosis (Mtb), ICL is essential for survival and persistence during infection, making it a prime target for novel antimicrobial drug development.[4][5] Mtb possesses two ICL isoforms, ICL1 and ICL2, which are catalytically bifunctional, acting as both isocitrate and methylisocitrate lyases.[1][6] This dual functionality is crucial for metabolizing both even and odd-chain fatty acids.[1]

The methylcitrate cycle processes propionyl-CoA, a potentially toxic byproduct of odd-chain fatty acid metabolism, converting it into pyruvate (B1213749) and succinate (B1194679).[2][7][8] A key step in this pathway is the cleavage of DL-threo-2-methylisocitrate, a reaction catalyzed by ICL. This guide provides an in-depth examination of DL-threo-2-methylisocitrate's role as a substrate for ICL1, summarizing key kinetic data and experimental methodologies.

Metabolic Context: The Methylcitrate Cycle

The methylcitrate cycle is an anaplerotic pathway analogous to the glyoxylate shunt that is vital for the detoxification of propionyl-CoA.[7][9] In organisms like Mtb that lack a canonical 2-methylisocitrate lyase (MCL), the bifunctional ICL1 enzyme assumes this catalytic role.[6][8] The cycle consists of three primary enzymatic steps:

-

Methylcitrate Synthase (MCS): Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate.

-

Methylcitrate Dehydratase (MCD): Converts 2-methylcitrate to 2-methyl-cis-aconitate.

-

Aconitase/Hydratase Activity: Hydrates 2-methyl-cis-aconitate to form DL-threo-2-methylisocitrate.

-

Isocitrate Lyase 1 (ICL1): Catalyzes the retro-aldol cleavage of DL-threo-2-methylisocitrate into pyruvate and succinate.[7][9]

Failure to properly metabolize propionyl-CoA via this cycle can lead to the accumulation of toxic intermediates, resulting in metabolic stress and cell death.[1][2][6]

Quantitative Data: ICL1 Kinetic Parameters

DL-threo-2-methylisocitrate (MICA) serves as a substrate for ICL1, though with different efficiency compared to the enzyme's primary substrate, isocitrate (ICA). Kinetic studies have quantified this interaction, revealing important differences in affinity and turnover rate.

| Substrate | Enzyme | Km (μM) | kcat (s-1) | Source |

| DL-threo-2-methylisocitrate (MICA) | M. tuberculosis ICL1 | 718 | 1.25 | [10][11] |

| threo-D(s)L(s)-isocitrate (ICA) | M. tuberculosis ICL1 | 188 | 5.24 | [10][11] |

| threo D-(s) isocitrate | M. tuberculosis ICL (Icl) | 145 | 21.67 (1.3 μmol/min/mg) | [12] |

| threo D-(s) isocitrate | M. tuberculosis ICL (AceA) | 1300 | 6.83 (0.41 μmol/min/mg) | [12] |

Note: kcat values were calculated from Vmax where necessary for comparison.

The data clearly indicate that for M. tuberculosis ICL1, the affinity for DL-threo-2-methylisocitrate is approximately fourfold lower (higher Km) than for isocitrate.[10][11] Correspondingly, the catalytic turnover rate (kcat) is also about four times slower for the methylisocitrate substrate.[10][11] Interestingly, substrate inhibition has been observed with methylisocitrate at concentrations exceeding 1 mM, a phenomenon not seen with isocitrate.[13]

Experimental Protocols

The characterization of ICL1 activity with DL-threo-2-methylisocitrate relies on robust enzymatic assays. Below are generalized protocols based on established methodologies.

This is the most common method for assaying ICL activity. The cleavage of the substrate produces glyoxylate (for isocitrate) or pyruvate (for methylisocitrate) and succinate. The production of the α-keto acid is monitored.

-

Principle : The glyoxylate product reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be monitored by the increase in absorbance at 324 nm.[14] Alternatively, the reaction can be coupled to a dehydrogenase enzyme. For instance, the glyoxylate formed is reduced by lactate (B86563) dehydrogenase (LDH), which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.[12][15]

-

Reaction Mixture :

-

50 mM Buffer (e.g., Imidazole pH 6.8 or HEPES pH 7.5)[14][16]

-

5 mM MgCl2 (a required divalent cation for activity)[13][14]

-

1 mM Dithiothreitol (DTT)[16]

-

4 mM Phenylhydrazine HCl (for direct detection)[14] OR 0.2 mM NADH and ~2 Units Lactate Dehydrogenase (for coupled assay)[12]

-

Variable concentrations of DL-threo-2-methylisocitrate substrate.

-

Purified ICL1 enzyme solution.

-

-

Procedure :

-

Combine all reagents except the enzyme in a cuvette and equilibrate to the desired temperature (e.g., 30°C or 37°C).[12][14]

-

Initiate the reaction by adding the ICL1 enzyme solution.

-

Monitor the change in absorbance at the appropriate wavelength (324 nm or 340 nm) over time using a thermostatted spectrophotometer.

-

Calculate the initial velocity from the linear portion of the reaction curve.

-

Repeat for a range of substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

Nuclear Magnetic Resonance (NMR) offers a direct and versatile method to monitor the enzymatic reaction without the need for coupling enzymes or chromogenic reagents.

-

Principle : The conversion of methylisocitrate to pyruvate and succinate can be monitored by observing the appearance of distinct singlet signals for pyruvate (~2.3 ppm) and succinate (~2.3 ppm) in the 1H NMR spectrum over time.[13]

-

Procedure :

-

Prepare reaction mixtures in an appropriate deuterated buffer containing MgCl2 and a known concentration of an internal standard (e.g., DSS).

-

Add a defined concentration of (2S,3R)-2-methylisocitrate.

-

Initiate the reaction by adding purified ICL1.

-

Acquire 1H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the substrate and products to quantify their concentrations over time and calculate reaction rates.[13]

-

Significance in Drug Development

The bifunctional nature of ICL1 in pathogens like M. tuberculosis makes it a compelling drug target.[1][8] An inhibitor targeting ICL1 could simultaneously disrupt two vital metabolic pathways: the glyoxylate shunt required for growth on even-chain fatty acids and the methylcitrate cycle needed for propionate (B1217596) detoxification.[1][5] The accumulation of toxic propionyl-CoA metabolites resulting from ICL1 inhibition is bactericidal, highlighting the enzyme's essentiality.[1][6]

Understanding the kinetics of substrates like DL-threo-2-methylisocitrate is fundamental for:

-

Inhibitor Design : Knowledge of the active site's tolerance for substitutions (like the methyl group) informs the design of substrate-analog inhibitors.

-

Assay Development : Utilizing methylisocitrate in screening assays can help identify compounds that specifically target the methylcitrate lyase activity of the enzyme.

-

Understanding Resistance : Characterizing mutations in ICL1 that affect substrate binding can help predict and understand potential drug resistance mechanisms.

Conclusion

DL-threo-2-methylisocitrate is a physiologically crucial, albeit less efficient, substrate for the bifunctional enzyme ICL1 in various microorganisms. Its cleavage is a terminal and vital step in the methylcitrate cycle, which is essential for propionate metabolism and detoxification. The detailed kinetic and methodological data presented here underscore the importance of this reaction. For drug development professionals, the dual roles of ICL1 present a strategic advantage, offering a single target to disrupt multiple essential metabolic functions in pathogenic organisms, ultimately leading to their demise. Further investigation into the specific interactions within the ICL1 active site during methylisocitrate turnover will continue to fuel the development of novel and potent anti-infective agents.

References

- 1. pnas.org [pnas.org]

- 2. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi [mdpi.com]

- 3. M. tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.csiro.au [discovery.csiro.au]

- 5. Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 6. Role of the methylcitrate cycle in propionate metabolism and detoxification in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 8. Dual role of isocitrate lyase 1 in the glyoxylate and methylcitrate cycles in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xcessbio.com [xcessbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cohesionbio.com [cohesionbio.com]

- 16. pnas.org [pnas.org]

The Methylcitrate Pathway: A Historical and Technical Guide to its Discovery and Function

Unraveling a Key Metabolic Route for Propionate (B1217596) Metabolism

The methylcitrate metabolic pathway is a critical biochemical route for the metabolism of propionate, a short-chain fatty acid that can be toxic to cells at high concentrations. This pathway is essential for many microorganisms, including bacteria and fungi, that utilize odd-chain fatty acids, branched-chain amino acids, or cholesterol as carbon sources, all of which lead to the production of propionyl-CoA. This technical guide provides an in-depth exploration of the historical discovery of the methylcitrate cycle, details the key experiments and methodologies that elucidated its function, and presents quantitative data on its core enzymatic components.

A Historical Perspective: From a Curious Metabolite to a Conserved Pathway

The journey to understanding the methylcitrate pathway began not in the realm of microbial metabolism, but in the study of human metabolic disorders. In 1972, Toshiyuki Ando and his colleagues identified a novel compound, 2-methylcitrate, in the urine of patients with propionic acidemia, a genetic disorder characterized by the inability to metabolize propionate.[1][2] They astutely proposed that this compound was formed from the condensation of propionyl-CoA and oxaloacetate, an analogous reaction to the formation of citrate (B86180) from acetyl-CoA and oxaloacetate in the Krebs cycle.[2]

It was not until 1973 that the full metabolic cycle involving methylcitrate was first described in the fungus Candida lipolytica (now known as Yarrowia lipolytica) by Tabuchi and Serizawa. They demonstrated a novel pathway for the partial oxidation of propionyl-CoA to pyruvate (B1213749).[3] For over two decades, the methylcitrate cycle was thought to be exclusive to fungi.

A significant breakthrough came in 1999 when the laboratory of Jorge C. Escalante-Semerena published their findings on propionate catabolism in the bacterium Salmonella typhimurium (now Salmonella enterica).[4] Through a combination of genetic and biochemical approaches, they demonstrated that the prpBCDE operon was responsible for the breakdown of propionate via the 2-methylcitric acid cycle.[4] This discovery established the methylcitrate pathway as a more widespread and conserved metabolic route in the microbial world.

The Core of the Pathway: Key Enzymes and Reactions

The methylcitrate cycle is a cyclic pathway that converts propionyl-CoA and oxaloacetate into pyruvate and succinate. This process involves three core enzymes:

-

2-Methylcitrate Synthase (MCS) , encoded by the prpC gene, catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[5][6]

-

2-Methylcitrate Dehydratase (MCD) , encoded by the prpD gene, catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.[5][6] This is followed by a hydration step, often catalyzed by the same enzyme or an aconitase, to form 2-methylisocitrate.[6]

-

2-Methylisocitrate Lyase (MCL) , encoded by the prpB gene, cleaves 2-methylisocitrate into pyruvate and succinate.[6][7]

Succinate can then enter the tricarboxylic acid (TCA) cycle, while pyruvate can be used for gluconeogenesis or be further metabolized.

Quantitative Analysis of Key Enzymes

The biochemical characterization of the methylcitrate cycle enzymes has provided valuable quantitative data on their catalytic properties. The following tables summarize key kinetic parameters for these enzymes from various organisms.

| Enzyme | Organism | Substrate | Km | Specific Activity | Reference |

| 2-Methylcitrate Synthase (PrpC) | Salmonella enterica | Propionyl-CoA | 50 µM | 120 µmol·min-1·mg-1 | [8] |

| Pseudomonas aeruginosa | Propionyl-CoA | - | - | [7] | |

| Candida lipolytica | Propionyl-CoA | - | - | [9][10] | |

| Aspergillus fumigatus | Propionyl-CoA | - | - | [11] | |

| 2-Methylisocitrate Lyase (PrpB) | Escherichia coli | threo-2-Methylisocitrate | - | - | [12] |

| Aspergillus nidulans | threo-2-Methylisocitrate | - | - | [12] | |

| Candida lipolytica | threo-Ds-2-Methylisocitrate | 7.7 x 10-4 M | - | [13] |

Note: "-" indicates that specific quantitative data was not available in the cited sources.

Experimental Protocols: The Methodologies Behind the Discoveries

The elucidation of the methylcitrate pathway relied on a variety of experimental techniques, from classical biochemical assays to modern molecular biology. This section details the core methodologies used in the foundational studies.

Enzyme Assays

1. 2-Methylcitrate Synthase (MCS) Activity Assay:

-

Principle: The activity of MCS is determined by measuring the rate of Coenzyme A (CoA) release from propionyl-CoA upon its condensation with oxaloacetate. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.

-

Reaction Mixture:

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Oxaloacetate

-

Propionyl-CoA

-

DTNB

-

Cell-free extract or purified enzyme

-

-

Procedure:

-

Prepare the reaction mixture without propionyl-CoA in a cuvette.

-

Initiate the reaction by adding propionyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the specific activity based on the molar extinction coefficient of the product.

-

2. 2-Methylisocitrate Lyase (MCL) Activity Assay:

-

Principle: The cleavage of 2-methylisocitrate by MCL produces pyruvate and succinate. The rate of this reaction can be monitored by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the MCL activity.

-

Reaction Mixture:

-

MOPS buffer (pH 6.8)[14]

-

MgCl2

-

NADH

-

Lactate dehydrogenase (LDH)

-

Cell-free extract or purified enzyme

-

threo-Ds-Isocitrate (substrate)

-

-

Procedure:

-

Combine the buffer, MgCl2, NADH, and LDH in a cuvette and pre-incubate.[14]

-

Add the cell extract or purified enzyme.[14]

-

Initiate the reaction by adding the substrate, threo-Ds-isocitrate.[14]

-

Monitor the decrease in absorbance at 340 nm over time.[14]

-

Calculate the enzyme activity based on the rate of NADH oxidation.

-

Metabolite Identification and Quantification

-

Principle: The identification and quantification of pathway intermediates are crucial for confirming the steps of the metabolic cycle. This is typically achieved using chromatographic separation followed by mass spectrometry.

-

Methodology:

-

Sample Preparation: Quench metabolic activity in cell cultures rapidly, often using cold methanol (B129727) or liquid nitrogen, to get an accurate snapshot of the metabolome.[15] Extract intracellular metabolites using appropriate solvents.[15]

-

Chromatographic Separation: Separate the extracted metabolites using gas chromatography (GC) or liquid chromatography (LC). For GC analysis, metabolites are often derivatized to increase their volatility.

-

Mass Spectrometry (MS) Detection: The separated metabolites are ionized and their mass-to-charge ratio is determined by a mass spectrometer. This allows for the identification of known compounds by comparing their mass spectra to libraries and the quantification of their abundance. For example, methylcitrate in urine samples can be quantified using LC-tandem MS.[16]

-

Genetic Analysis

-

Principle: To establish the function of the genes involved in the methylcitrate pathway, researchers create and analyze mutant strains that lack one or more of these genes.

-

Methodology:

-

Gene Knockout: Create deletion mutants by replacing the target gene (e.g., prpC, prpD, or prpB) with an antibiotic resistance cassette through homologous recombination.

-

Phenotypic Analysis: Compare the growth of the mutant strains to the wild-type strain on minimal media containing propionate as the sole carbon source. A failure to grow on propionate indicates that the deleted gene is essential for its metabolism.

-

Metabolite Accumulation: Analyze the metabolites that accumulate in the mutant strains when grown in the presence of propionate. For example, a prpB mutant (lacking MCL) would be expected to accumulate 2-methylisocitrate.

-

Visualizing the Pathway and its Discovery

The following diagrams, generated using the DOT language, illustrate the core methylcitrate pathway and the logical workflow of its discovery.

Caption: The core enzymatic reactions of the methylcitrate metabolic pathway.

Caption: Logical workflow of the historical discovery of the methylcitrate pathway.

Conclusion and Future Directions

The discovery of the methylcitrate pathway represents a significant advancement in our understanding of microbial metabolism. From its initial identification as an unusual metabolite in human disease to its characterization as a conserved pathway in bacteria and fungi, the story of the methylcitrate cycle highlights the power of interdisciplinary research. For drug development professionals, the enzymes of this pathway, particularly in pathogenic microorganisms like Mycobacterium tuberculosis where it is essential for virulence, represent promising targets for novel antimicrobial agents. Future research will likely focus on the intricate regulation of this pathway, its integration with other metabolic networks, and the development of specific inhibitors for therapeutic applications.

References

- 1. Isolation and identification of methylcitrate, a major metabolic product of propionate in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylcitrate Dehydratase, a New Enzyme Functioning at the Methylcitric Acid Cycle of Propionate Metabolism [jstage.jst.go.jp]

- 4. Salmonella typhimurium LT2 catabolizes propionate via the 2-methylcitric acid cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]

- 8. Application of a propionyl coenzyme A synthetase for poly(3-hydroxypropionate-co-3-hydroxybutyrate) accumulation in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Methylcitrate synthase from Aspergillus fumigatus. Propionyl-CoA affects polyketide synthesis, growth and morphology of conidia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of DL-threo-2-Methylisocitrate in Bacterial Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-threo-2-methylisocitrate, a key metabolic intermediate of the methylcitrate cycle, plays a pivotal role in the virulence of several pathogenic bacteria, most notably Mycobacterium tuberculosis. This metabolic pathway is essential for the detoxification of propionyl-CoA, a toxic byproduct of odd-chain fatty acid and branched-chain amino acid catabolism. The enzymatic cleavage of DL-threo-2-methylisocitrate by 2-methylisocitrate lyase is a critical step in this cycle. Disruption of this pathway leads to the accumulation of toxic intermediates, metabolic imbalance, and a significant attenuation of bacterial virulence. The absence of the methylcitrate cycle in humans makes its constituent enzymes, including 2-methylisocitrate lyase, promising targets for the development of novel anti-infective therapeutics. This guide provides an in-depth technical overview of the role of DL-threo-2-methylisocitrate in bacterial virulence, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental frameworks.

The Methylcitrate Cycle: A Key Virulence Pathway

The methylcitrate cycle is a metabolic pathway found in various bacteria and fungi that facilitates the conversion of propionyl-CoA to pyruvate (B1213749) and succinate, which can then be assimilated into the central carbon metabolism.[1] This cycle is crucial for survival and virulence, particularly for intracellular pathogens like Mycobacterium tuberculosis, which are thought to rely on host-derived fatty acids as a primary carbon source during infection.[2]

The accumulation of propionyl-CoA is toxic to bacterial cells. The methylcitrate cycle serves as a vital detoxification pathway.[1] In the context of infection, the ability to metabolize host-derived lipids, including those with odd-chain fatty acids, is critical for bacterial persistence and pathogenesis.

The Role of DL-threo-2-Methylisocitrate

DL-threo-2-methylisocitrate is a central intermediate in the methylcitrate cycle. Its formation and subsequent cleavage are critical for the overall flux through the pathway. The key enzymatic steps involving DL-threo-2-methylisocitrate are:

-

Formation: 2-methylcitrate synthase (PrpC) catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.

-

Isomerization: Aconitase hydratase 2 (AcnD) or a similar dehydratase converts 2-methylcitrate to 2-methyl-cis-aconitate.

-

Hydration: Aconitase hydratase 1 (AcnA) then hydrates 2-methyl-cis-aconitate to produce DL-threo-2-methylisocitrate.

-

Cleavage: 2-methylisocitrate lyase (PrpB, or in the case of M. tuberculosis, the bifunctional isocitrate lyase, ICL) cleaves DL-threo-2-methylisocitrate into pyruvate and succinate.[3]

A disruption in the cleavage of DL-threo-2-methylisocitrate leads to a metabolic dead-end, causing the accumulation of methylcitrate cycle intermediates and the sequestration of vital metabolites like oxaloacetate. This imbalance results in reduced bacterial viability and a significant attenuation of virulence.[3]

Quantitative Data on the Role of the Methylcitrate Cycle in Mycobacterium tuberculosis

The importance of the methylcitrate cycle in the virulence of M. tuberculosis has been substantiated by quantitative experimental data. Studies involving genetically modified strains with disruptions in this pathway have provided key insights into its role in bacterial metabolism and survival.

Kinetic Parameters of M. tuberculosis Isocitrate Lyase 1 (ICL1)

In M. tuberculosis, the enzyme isocitrate lyase (ICL) exhibits dual substrate specificity, functioning as both an isocitrate lyase in the glyoxylate (B1226380) cycle and a 2-methylisocitrate lyase in the methylcitrate cycle. The kinetic parameters of recombinant M. tuberculosis ICL1 for DL-threo-2-methylisocitrate (MICA) have been determined.[4][5]

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| threo-DsLs-isocitrate (ICA) | 188 | 5.24 | 2.79 x 104 | [5] |

| DL-threo-2-methylisocitrate (MICA) | 718 | 1.25 | 1.74 x 103 | [4][5] |

Table 1: Kinetic parameters of purified recombinant M. tuberculosis ICL1 with its substrates.

Impact of ICL Deficiency on M. tuberculosis Viability

Deletion of the isocitrate lyase genes (icl1 and icl2) in M. tuberculosis renders the bacterium unable to metabolize fatty acids effectively. This deficiency leads to a significant reduction in viability when the bacteria are cultured in media containing acetate (B1210297) or propionate (B1217596) as the sole carbon source.

| Condition | Fold Reduction in Viability (log10) | Incubation Time | Reference |

| ICL-deficient M. tb on acetate | 1-2 | 72 hours | [3][6] |

| ICL-deficient M. tb on propionate | 1-2 | 72 hours | [3][6] |

Table 2: Effect of ICL deficiency on the viability of M. tuberculosis.

Metabolomic Profiles of ICL-Deficient M. tuberculosis

Metabolomic analysis of ICL-deficient M. tuberculosis reveals a significant accumulation of methylcitrate cycle intermediates when the bacteria are grown on propionate. This buildup confirms the metabolic block and the subsequent toxic effect.

| Metabolite | Wild-Type (nmol/mg) | ICL-deficient (nmol/mg) | Complemented (nmol/mg) | Reference |

| 2-methylcitrate | ~0.5 | ~15 | ~1 | [1][7] |

| 2-methyl-cis-aconitate | ~0.1 | ~2.5 | ~0.2 | [1][7] |

| 2-methylisocitrate | ~0.2 | ~8 | ~0.3 | [1][7] |

Table 3: Intrabacterial concentrations of methylcitrate cycle intermediates in different M. tuberculosis strains cultured with [U-13C] propionate. Values are approximated from published graphical data.[1][7]

Experimental Protocols

Construction of Unmarked Gene Deletions in Mycobacterium tuberculosis (e.g., ΔprpDC)

This protocol outlines the generation of unmarked gene deletions in M. tuberculosis using specialized transduction, a highly efficient method for allelic exchange.[8]

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Conditionally replicating shuttle phasmid (e.g., pYUB854)

-

E. coli strain for plasmid propagation (e.g., HB101)

-

Restriction enzymes

-

DNA ligase

-

Hygromycin, kanamycin, and sucrose (B13894) for selection

-

Middlebrook 7H9 and 7H10 media

Methodology:

-

Construct the Allelic Exchange Substrate:

-

Clone the upstream and downstream flanking regions of the target gene(s) (prpD and prpC) into a suicide vector containing a selectable marker (e.g., hygromycin resistance gene) and a counter-selectable marker (e.g., sacB).

-

The selectable marker should be flanked by resolvase recognition sites (res).

-

-

Generate the Specialized Transducing Phage:

-

Ligate the allelic exchange substrate into the conditionally replicating shuttle phasmid.

-

Package the recombinant phasmid into phage particles in E. coli.

-

-

Transduction of M. tuberculosis:

-

Grow M. tuberculosis to mid-log phase.

-

Infect the bacterial culture with the specialized transducing phage at the permissive temperature (30°C).

-

Plate the infected cells on selective media (e.g., 7H10 with hygromycin) and incubate at the non-permissive temperature (37°C) to select for single-crossover homologous recombinants.

-

-

Selection of Double-Crossover Mutants:

-

Culture the single-crossover mutants in non-selective liquid medium to allow for the second crossover event.

-

Plate the culture on media containing sucrose to select against the sacB gene, thereby enriching for double-crossover events where the suicide vector has been excised.

-

-

Removal of the Selectable Marker (Unmarking):

-

Transform the marked double-crossover mutant with a plasmid expressing the γδ-resolvase.

-

The resolvase will recognize the res sites and excise the selectable marker.

-

Cure the resolvase plasmid.

-

-

Verification:

-

Confirm the gene deletion by PCR and Southern blotting.

-

Macrophage Infection Assay and Determination of Intracellular Bacterial Survival (CFU Assay)

This protocol describes a standard method for assessing the virulence of M. tuberculosis strains by measuring their ability to survive and replicate within macrophages.[9][10]

Materials:

-

Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

-

M. tuberculosis strains (wild-type and mutant)

-

DMEM or RPMI-1640 medium supplemented with fetal bovine serum

-

Phosphate-buffered saline (PBS)

-

0.1% Tween 80 in PBS

-

Middlebrook 7H11 agar (B569324) plates

Methodology:

-

Macrophage Culture:

-

Seed macrophages in 24-well plates at a density of approximately 5 x 105 cells per well and allow them to adhere overnight.

-

-

Preparation of Bacterial Inoculum:

-

Grow M. tuberculosis strains to mid-log phase.

-

Wash the bacterial cells with PBS and resuspend in macrophage culture medium without antibiotics.

-

Disperse bacterial clumps by passing the suspension through a syringe with a 27-gauge needle.

-

Adjust the bacterial concentration to achieve the desired multiplicity of infection (MOI), typically 1 to 10.

-

-

Infection of Macrophages:

-

Remove the culture medium from the adherent macrophages and replace it with the bacterial inoculum.

-

Incubate for 2-4 hours to allow for phagocytosis.

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria.

-

-

Intracellular Survival Assay (CFU Determination):

-

At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages.

-

To lyse the macrophages, aspirate the medium and add 0.5 mL of 0.1% Tween 80 in PBS to each well.

-

Incubate for 10 minutes at room temperature.

-

Prepare serial dilutions of the cell lysates in 0.1% Tween 80 in PBS.

-

Plate the dilutions on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.

-

Visualizing the Pathways and Workflows

The Methylcitrate Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the methylcitrate cycle in Mycobacterium tuberculosis metabolism, intracellular growth, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylcitrate cycle defines the bactericidal essentiality of isocitrate lyase for survival of Mycobacterium tuberculosis on fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Specialized transduction: an efficient method for generating marked and unmarked targeted gene disruptions in Mycobacterium tuberculosis, M. bovis BCG and M. smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells | PLOS One [journals.plos.org]

The Nexus of Carbon Metabolism: A Technical Guide to the Glyoxylate Shunt and Methylcitrate Cycle

Audience: Researchers, scientists, and drug development professionals.

Abstract

The glyoxylate (B1226380) shunt and the methylcitrate cycle are two central metabolic pathways that enable microorganisms and plants to utilize simple carbon compounds for growth and survival, particularly in nutrient-limited environments. While the glyoxylate shunt facilitates the assimilation of two-carbon compounds like acetate (B1210297), the methylcitrate cycle is crucial for the detoxification and metabolism of propionyl-CoA, a toxic intermediate derived from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids.[1][2][3] In several pathogenic organisms, including Mycobacterium tuberculosis, these pathways are critical for virulence and persistence within the host, making their constituent enzymes attractive targets for novel antimicrobial drug development.[4][5] This technical guide provides an in-depth exploration of the biochemical relationship between these two cycles, detailing their core reactions, regulatory mechanisms, and the enzymatic crosstalk that links them. It presents quantitative data on key enzymes, detailed experimental protocols for their study, and discusses their relevance as targets for therapeutic intervention.

Introduction: Two Anaplerotic Pathways for Carbon Assimilation

Many organisms, when faced with glucose scarcity, must adapt by utilizing alternative carbon sources. Fatty acids represent a significant energy reserve, and their β-oxidation yields acetyl-CoA (from even-chain fatty acids) and a combination of acetyl-CoA and propionyl-CoA (from odd-chain and branched-chain fatty acids).[6] While acetyl-CoA can enter the tricarboxylic acid (TCA) cycle, the complete oxidation of the acetyl group to CO2 prevents the net synthesis of C4 intermediates required for gluconeogenesis and biomass production.[7] To overcome this limitation, organisms employ anaplerotic pathways that replenish TCA cycle intermediates.

-

The Glyoxylate Shunt: Discovered by Kornberg and Krebs, this pathway serves as a bypass of the two decarboxylation steps of the TCA cycle.[7] It allows for the net conversion of two molecules of acetyl-CoA into one molecule of succinate (B1194679), which can then be used for biosynthesis.[7][8] This cycle is essential for growth on acetate or even-chain fatty acids.[2]

-

The Methylcitrate Cycle: This pathway is primarily a detoxification route to mitigate the toxicity of propionyl-CoA, which can inhibit key metabolic enzymes.[9][10] It converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, which are readily integrated into central metabolism.[11] This cycle is critical for organisms metabolizing odd-chain fatty acids, cholesterol, and specific amino acids like valine, isoleucine, and threonine.[11][12]

The intersection of these pathways is particularly significant in pathogens like Mycobacterium tuberculosis, which relies on host-derived lipids for survival.[4] The ability to co-metabolize different types of fatty acids through the coordinated action of the glyoxylate and methylcitrate cycles is fundamental to its pathogenesis.[13]

Biochemical Pathways and Key Enzymatic Steps

The glyoxylate shunt and the methylcitrate cycle share intermediates with the TCA cycle but are defined by their own unique enzymatic reactions.

The Glyoxylate Shunt

The glyoxylate shunt utilizes five of the eight enzymes from the TCA cycle, bypassing the two CO2-producing steps with two dedicated enzymes: Isocitrate Lyase (ICL) and Malate (B86768) Synthase (MS).

-

Isocitrate → Glyoxylate + Succinate: This crucial step is catalyzed by Isocitrate Lyase (ICL) . It cleaves the C6 molecule isocitrate into a C4 molecule (succinate) and a C2 molecule (glyoxylate).[7]

-

Glyoxylate + Acetyl-CoA → Malate: Malate Synthase (MS) catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form the C4 molecule, malate.[14]

The succinate produced can enter the TCA cycle to be converted to malate and then oxaloacetate, while the malate from the MS reaction is also converted to oxaloacetate. This results in the net production of a C4 intermediate from two C2 units.

dot

References

- 1. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi | MDPI [mdpi.com]

- 2. Acetate Dissimilation and Assimilation in Mycobacterium tuberculosis Depend on Carbon Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "The Role of the Glyoxylate Cycle in the Pathogenesis of Mycobacterium " by Ernesto Javier Muñoz Elías [digitalcommons.rockefeller.edu]

- 5. Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 6. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Methylcitrate Synthase Inhibitor Induces Proteolysis, Lipid Degradation and Pyruvate Excretion in Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nitrogen Regulator GlnR Directly Controls Transcription of the prpDBC Operon Involved in Methylcitrate Cycle in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol Metabolism Increases the Metabolic Pool of Propionate in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic fluxes for nutritional flexibility of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Heterogeneous multimeric structure of isocitrate lyase in complex with succinate and itaconate provides novel insights into its inhibitory mechanism | PLOS One [journals.plos.org]

The Role of DL-threo-2-Methylisocitrate in Microbial Propionate Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate (B1217596) and its activated form, propionyl-CoA, are essential metabolic intermediates in various microbial pathways. However, their accumulation can be toxic, inhibiting critical cellular processes. Microorganisms have evolved a specialized metabolic pathway, the 2-methylcitrate cycle (2-MCC), to detoxify propionate and utilize it as a carbon source. This technical guide provides an in-depth exploration of the 2-MCC, with a central focus on the pivotal role of its key intermediate, DL-threo-2-methylisocitrate. We will delve into the enzymatic reactions, present quantitative kinetic data for the cycle's core enzymes, detail relevant experimental protocols for studying this pathway, and provide visual representations of the metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are investigating microbial propionate metabolism and seeking potential targets for antimicrobial strategies.

Introduction: The Challenge of Propionate Toxicity

Propionate is a three-carbon short-chain fatty acid that serves as a significant metabolic intermediate in microbes, arising from the catabolism of odd-chain fatty acids, branched-chain amino acids (valine, isoleucine), and cholesterol.[1][2] While a valuable building block, excess propionyl-CoA can be cytotoxic, inhibiting key enzymes in central metabolism such as pyruvate (B1213749) dehydrogenase and succinyl-CoA synthetase.[3] To mitigate this toxicity and assimilate propionate as a carbon source, many bacteria and some fungi utilize the 2-methylcitrate cycle (2-MCC).[1][4] This cycle converts the toxic propionyl-CoA into pyruvate and succinate (B1194679), which can then enter central carbon metabolism.[5][6] The 2-MCC is therefore a crucial pathway for both detoxification and anaplerosis in a variety of microorganisms, including pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1][7][8]

The 2-Methylcitrate Cycle: A Step-by-Step Enzymatic Detoxification Pathway

The 2-methylcitrate cycle is a metabolic pathway that facilitates the conversion of propionyl-CoA to pyruvate and succinate. The cycle is initiated by the condensation of propionyl-CoA with oxaloacetate and proceeds through a series of enzymatic reactions. DL-threo-2-methylisocitrate is a key intermediate in this pathway, and its formation and subsequent cleavage are central to the detoxification process.

The core of the 2-MCC consists of three key enzymatic steps:

-

2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[9][10][11] This step commits propionate to the detoxification pathway. PrpC from various organisms can also exhibit some activity with acetyl-CoA, but with a strong preference for propionyl-CoA.[9][10]

-

2-Methylcitrate Dehydratase (PrpD) and Aconitase (AcnB): (2S,3S)-2-methylcitrate is then dehydrated by 2-methylcitrate dehydratase (PrpD) to yield 2-methyl-cis-aconitate.[12][13][14] Subsequently, an aconitase (AcnB) hydrates 2-methyl-cis-aconitate to form DL-threo-2-methylisocitrate.[15]

-

2-Methylisocitrate Lyase (PrpB): This is the final and committing step of the cycle. 2-Methylisocitrate lyase (PrpB) cleaves DL-threo-2-methylisocitrate into pyruvate and succinate.[1][16][17] These products can then be readily assimilated into the central metabolism (e.g., the TCA cycle and gluconeogenesis).[3]

The net result of one turn of the 2-methylcitrate cycle is the conversion of one molecule of propionyl-CoA and one molecule of oxaloacetate into one molecule of pyruvate and one molecule of succinate.

Signaling Pathway Diagram

Caption: The 2-Methylcitrate Cycle.

Quantitative Data on Key Enzymes

The efficiency of the 2-methylcitrate cycle is determined by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for modeling metabolic flux and for identifying potential targets for therapeutic intervention. The following tables summarize the available kinetic data for the three core enzymes of the 2-MCC from various microbial sources.

Table 1: Kinetic Parameters of 2-Methylcitrate Synthase (PrpC)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |

| Escherichia coli | Propionyl-CoA | 37 | 0.33 | - | [10] |

| Oxaloacetate | 5 | - | - | [10] | |

| Acetyl-CoA | 101 | 0.11 | - | [10] | |

| Salmonella typhimurium | Propionyl-CoA | - | - | - | [9] |

| Pseudomonas aeruginosa | Propionyl-CoA | - | - | - | [8] |

Table 2: Kinetic Parameters of 2-Methylcitrate Dehydratase (PrpD)

| Organism | Substrate | Km (mM) | Reference(s) |

| Escherichia coli | (2S,3S)-2-Methylcitrate | 0.44 | [12] |

Table 3: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Salmonella enterica | 2-Methylisocitrate | 19 | 105 | [1][16] |

| Coxiella burnetii | 2-Methylisocitrate | 390 ± 47 | - | [5] |

| 2-Methylisocitrate | 800 ± 100 | - | [17] |

Experimental Protocols for Studying Propionate Detoxification

Investigating the 2-methylcitrate cycle and its role in propionate detoxification requires a combination of biochemical, genetic, and analytical techniques. Below are detailed methodologies for key experiments.

Metabolite Extraction from Bacterial Cultures for LC-MS Analysis

This protocol is designed to extract intracellular metabolites from bacterial cultures for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Bacterial culture

-

Extraction solvent (e.g., Acetonitrile:Methanol:Water, 2:2:1, v/v/v, pre-chilled to -20°C)[18]

-

Dry ice or a -80°C aluminum block[18]

-

Centrifuge capable of 10,000 rpm and 4°C

-

Vacuum concentrator or rotary evaporator

-

Reconstitution solvent (e.g., Water:Methanol:Acetonitrile, 2:1:1, v/v/v)[4][19]

-

0.22 µm syringe filters

-

LC-MS vials

Procedure:

-

Cell Quenching and Harvesting: Rapidly cool the bacterial culture to 4°C to quench metabolic activity. Harvest the cells by centrifugation at 10,000 rpm for 10 minutes at 4°C.[4][19]

-

Metabolite Extraction: a. Resuspend the cell pellet in a small volume of pre-chilled extraction solvent. A common ratio is 1 mL of solvent per 10-50 mg of cell pellet. b. Vigorously vortex the mixture for 1-2 minutes.[4][19] c. Incubate the mixture on dry ice or in a -80°C freezer for at least 30 minutes to ensure cell lysis and protein precipitation.[19] d. Thaw the sample on ice.

-

Clarification: Centrifuge the extract at 10,000 rpm for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4][19]

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Solvent Evaporation: Evaporate the solvent from the supernatant using a vacuum concentrator or a rotary evaporator at a low temperature (e.g., 30°C).[4][19]

-

Reconstitution: Reconstitute the dried metabolite extract in a small, precise volume of reconstitution solvent.[4][19]

-

Final Clarification: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes at 4°C.

-

Sample Transfer: Transfer the supernatant to an LC-MS vial for analysis.

Enzyme Assay for 2-Methylisocitrate Lyase (PrpB)

This protocol describes a coupled spectrophotometric assay to measure the activity of 2-methylisocitrate lyase by monitoring the consumption of NADH.

Materials:

-

Purified PrpB enzyme

-

DL-threo-2-methylisocitrate (substrate)

-

Lactate dehydrogenase (LDH) (coupling enzyme)

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and LDH.

-

Background Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the Coupling Reaction: Add a known amount of pyruvate to the cuvette to ensure the coupling system is active and to establish a standard rate of NADH oxidation.

-

Initiate the PrpB Reaction: Add the substrate, DL-threo-2-methylisocitrate, to the cuvette to start the reaction.

-

Enzyme Addition: Add a specific amount of purified PrpB enzyme to the reaction mixture.

-

Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by PrpB.

-

Calculation of Enzyme Activity: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Studying Propionate Metabolism in E. coli using 13C-labeled Propionate and NMR

This method allows for the tracing of carbon from propionate through the 2-methylcitrate cycle and into downstream metabolites.

Materials:

-

E. coli strain capable of growth on propionate

-

Minimal medium containing [1,2-13C2]propionate as the primary carbon source[20]

-

NMR spectrometer

-

Perchloric acid (PCA) for metabolite extraction[20]

Procedure:

-

Bacterial Growth: Grow the E. coli strain in the minimal medium containing [1,2-13C2]propionate.[20]

-

Metabolite Extraction: a. Harvest the cells and extract the intracellular metabolites using a cold PCA extraction method.[20] b. Neutralize the extract and remove the perchlorate (B79767) precipitate by centrifugation.

-

NMR Analysis: a. Lyophilize the supernatant to concentrate the metabolites. b. Dissolve the dried extract in D2O for NMR analysis. c. Acquire 13C NMR spectra to identify the labeled metabolites.

-

Data Interpretation: Analyze the labeling patterns of key metabolites like alanine (B10760859) (derived from pyruvate) and succinate to confirm the activity of the 2-methylcitrate cycle. The preservation of the 13C-13C bond from [1,2-13C2]propionate in the resulting pyruvate is a key indicator of 2-MCC activity.[20]

Visualizing Experimental and Logical Workflows

Experimental Workflow Diagram

Caption: A typical experimental workflow.

Conclusion and Future Directions

The 2-methylcitrate cycle, with DL-threo-2-methylisocitrate as a central intermediate, is a vital metabolic pathway for propionate detoxification and assimilation in a wide range of microorganisms. The enzymes of this cycle, particularly 2-methylisocitrate lyase (PrpB) and 2-methylcitrate synthase (PrpC), represent promising targets for the development of novel antimicrobial agents. By inhibiting this pathway, it may be possible to induce the accumulation of toxic propionyl-CoA, leading to bacterial cell death.

Future research in this area should focus on:

-

Structural Biology: Elucidating the high-resolution structures of the 2-MCC enzymes from various pathogenic bacteria to facilitate structure-based drug design.

-

Inhibitor Screening: High-throughput screening for small molecule inhibitors of PrpB and PrpC.

-

In Vivo Studies: Validating the efficacy of potential inhibitors in animal models of infection.

-

Regulatory Networks: Investigating the regulatory mechanisms that control the expression of the 2-MCC genes in response to propionate levels and other environmental cues.

A deeper understanding of the intricacies of the 2-methylcitrate cycle will undoubtedly pave the way for innovative strategies to combat bacterial infections and to harness the metabolic capabilities of microorganisms for biotechnological applications.

References

- 1. Residues C123 and D58 of the 2-methylisocitrate lyase (PrpB) enzyme of Salmonella enterica are essential for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]

- 4. old.57357.org [old.57357.org]

- 5. researchgate.net [researchgate.net]

- 6. ENZYME - 2.3.3.5 2-methylcitrate synthase [enzyme.expasy.org]

- 7. rsc.org [rsc.org]

- 8. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]

- 9. journals.asm.org [journals.asm.org]

- 10. uniprot.org [uniprot.org]

- 11. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. 2-methylcitrate dehydratase (2-methyl-trans-aconitate forming) - Wikipedia [en.wikipedia.org]

- 14. InterPro [ebi.ac.uk]

- 15. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Residues C123 and D58 of the 2-Methylisocitrate Lyase (PrpB) Enzyme of Salmonella enterica Are Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure and catalytic mechanism of methylisocitrate lyase, a potential drug target against Coxiella burnetii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. old.57357.org [old.57357.org]

- 20. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Stereochemistry of Methylisocitrate Cycle Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemical intricacies of the methylisocitrate cycle, a critical metabolic pathway in various organisms for the metabolism of propionate. Understanding the precise three-dimensional arrangement of atoms in the cycle's intermediates is paramount for elucidating enzyme mechanisms, designing specific inhibitors, and developing novel therapeutic agents. This document details the stereochemical transformations at each enzymatic step, presents quantitative data on enzyme kinetics with different stereoisomers, provides detailed experimental protocols for their analysis, and visualizes the key pathways and workflows.

The Stereochemical Pathway of the Methylisocitrate Cycle

The methylisocitrate cycle proceeds through a series of stereospecific enzymatic reactions, ensuring the correct formation and processing of its intermediates. The stereochemistry of each intermediate is crucial for its recognition and catalysis by the respective enzymes.

The cycle begins with the condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC) . While there has been some historical ambiguity, recent studies have shown that this reaction can produce a mixture of stereoisomers, with the physiologically relevant product being (2S,3S)-2-methylcitrate . However, some organisms may also produce (2R,3S)-2-methylcitrate.[1][2]

Next, 2-methylcitrate dehydratase (PrpD) , a member of the aconitase superfamily, catalyzes the dehydration of (2S,3S)-2-methylcitrate to an achiral intermediate, (Z)-2-methylaconitate . This reaction is stereospecific, and the enzyme is known to act on at least two of the four possible diastereomers of 2-methylcitrate.

The subsequent rehydration of (Z)-2-methylaconitate is catalyzed by an aconitase (Acn) , which stereospecifically adds water to form (2S,3R)-2-methylisocitrate . This specific stereoisomer is the substrate for the final enzyme in the cycle.

Finally, 2-methylisocitrate lyase (PrpB) cleaves (2S,3R)-2-methylisocitrate into pyruvate (B1213749) and succinate. This cleavage reaction proceeds with an inversion of configuration at the C3 carbon of the substrate.[2][3]

The following diagram illustrates the stereochemical flow of the methylisocitrate cycle:

Quantitative Analysis of Enzyme Stereospecificity

The enzymes of the methylisocitrate cycle exhibit a high degree of stereospecificity, which is reflected in their kinetic parameters with different stereoisomers. This specificity is critical for the efficient flux through the pathway and for preventing the accumulation of non-metabolizable isomers.

| Enzyme | Organism | Substrate Stereoisomer | Km (µM) | Vmax (µmol/min/mg) | Reference |

| 2-Methylcitrate Synthase (PrpC) | Salmonella typhimurium | Propionyl-CoA | 37 | 0.33 | [1] |

| Acetyl-CoA | 101 | 0.11 | [1] | ||

| Escherichia coli | Propionyl-CoA | 17 - 37 | 0.33 | ||

| Oxaloacetate | 5 | - | |||

| 2-Methylisocitrate Lyase (PrpB) | Coxiella burnetii | (2S,3R)-2-Methylisocitrate | 390 | - | |

| Escherichia coli | threo-2-Methylisocitrate | Active | - | ||

| erythro-2-Methylisocitrate | Inactive | - |

Note: The threo diastereomer of 2-methylisocitrate corresponds to the (2S,3R) and (2R,3S) enantiomers, while the erythro diastereomer corresponds to the (2S,3S) and (2R,3S) enantiomers. The natural substrate for PrpB is the (2S,3R) stereoisomer.

Experimental Protocols

Enzyme Assay for 2-Methylcitrate Synthase (PrpC)